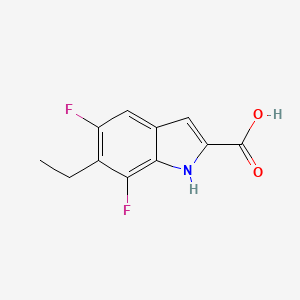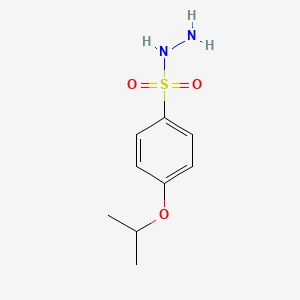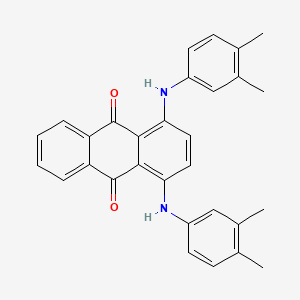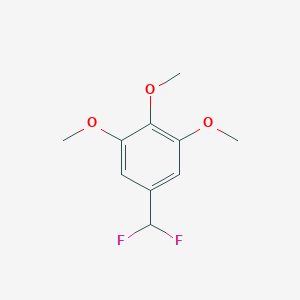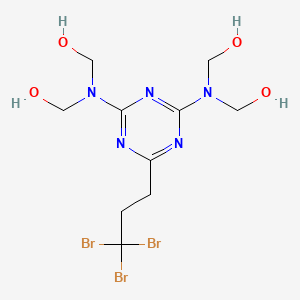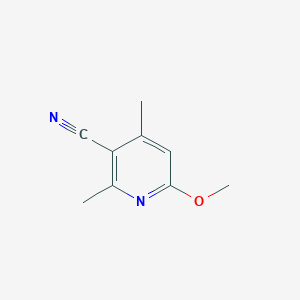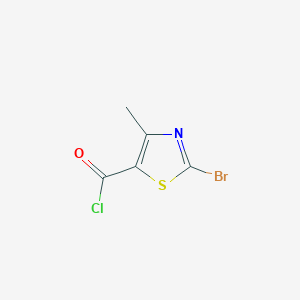
2-Bromo-4-methyl-thiazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methylthiazole-5-carbonylchloride is a chemical compound with the molecular formula C5H3BrClNOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylthiazole-5-carbonylchloride typically involves the bromination of 4-methylthiazole followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylthiazole. This intermediate is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group, resulting in the formation of 2-Bromo-4-methylthiazole-5-carbonylchloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, safety measures are crucial when handling reactive intermediates like bromine and phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylthiazole-5-carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to yield sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
Substitution: Formation of 2-substituted-4-methylthiazole derivatives.
Reduction: Formation of 2-bromo-4-methylthiazole-5-aldehyde or 2-bromo-4-methylthiazole-5-alcohol.
Oxidation: Formation of 2-bromo-4-methylthiazole-5-sulfoxide or 2-bromo-4-methylthiazole-5-sulfone.
Scientific Research Applications
2-Bromo-4-methylthiazole-5-carbonylchloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylthiazole-5-carbonylchloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The bromine atom and carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Bromo-4-methylthiazole-5-aldehyde: Contains an aldehyde group instead of a carbonyl chloride group.
2-Bromo-4-methylthiazole-5-alcohol: Contains an alcohol group instead of a carbonyl chloride group.
Uniqueness
2-Bromo-4-methylthiazole-5-carbonylchloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows for diverse chemical reactivity.
Properties
Molecular Formula |
C5H3BrClNOS |
|---|---|
Molecular Weight |
240.51 g/mol |
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H3BrClNOS/c1-2-3(4(7)9)10-5(6)8-2/h1H3 |
InChI Key |
UOIJYENAKPNBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
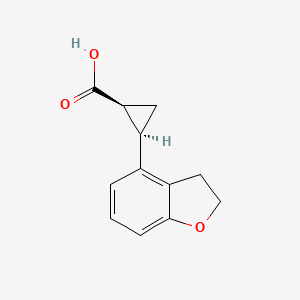
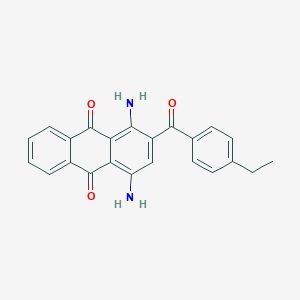

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
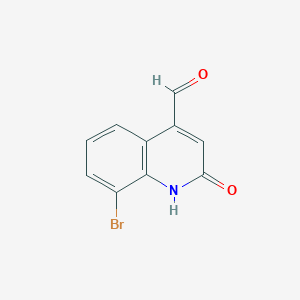
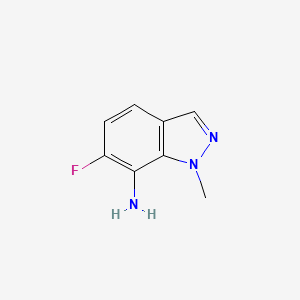
![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
